Cas no 1350989-24-0 (5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole)

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-(trifluoromethyl)-
- 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
-
- MDL: MFCD23699308
- インチ: 1S/C6H6F3N3O/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3/h3,10H,1-2H2
- InChIKey: BVTRXHDZJOCKDV-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CNC2)=NC(C(F)(F)F)=N1
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-887621-1.0g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 1.0g |
$971.0 | 2025-02-21 | |
Enamine | EN300-887621-5.0g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 5.0g |
$2816.0 | 2025-02-21 | |
Enamine | EN300-887621-5g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 5g |
$2816.0 | 2023-09-01 | ||
Enamine | EN300-887621-10g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 10g |
$4176.0 | 2023-09-01 | ||
Enamine | EN300-887621-0.1g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 0.1g |
$855.0 | 2025-02-21 | |
Enamine | EN300-887621-0.05g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 0.05g |
$816.0 | 2025-02-21 | |
Enamine | EN300-887621-0.5g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 0.5g |
$933.0 | 2025-02-21 | |
Enamine | EN300-887621-10.0g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 10.0g |
$4176.0 | 2025-02-21 | |
Enamine | EN300-887621-1g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 1g |
$971.0 | 2023-09-01 | ||
Enamine | EN300-887621-0.25g |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
1350989-24-0 | 95.0% | 0.25g |
$893.0 | 2025-02-21 |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazoleに関する追加情報
Recent Advances in the Study of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0)
The compound 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of an azetidine ring and a trifluoromethyl-substituted oxadiazole moiety, exhibits promising pharmacological properties, making it a subject of intense research.
Recent studies have focused on the synthesis and optimization of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole, with particular emphasis on its role as a versatile scaffold for drug discovery. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, which is advantageous for target binding. These attributes have led researchers to explore its potential in the development of novel enzyme inhibitors and receptor modulators.
One of the key findings from recent research is the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole can effectively suppress the activity of certain kinases, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed strong interactions between the compound and the active sites of these enzymes, further validating its therapeutic potential.
Another area of investigation has been the compound's application in oncology. Preliminary studies indicate that 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole may exhibit cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. Researchers are currently exploring its mechanism of action, with early results pointing to the induction of apoptosis and inhibition of cell proliferation pathways.
Despite these promising findings, challenges remain in the development of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole as a therapeutic agent. Issues such as solubility, pharmacokinetics, and potential off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's unique chemical properties and broad biological activity make it a compelling candidate for continued research.
In conclusion, 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0) represents a promising scaffold for the development of novel therapeutics. Its dual functionality, combining the benefits of the azetidine and oxadiazole rings, offers a versatile platform for drug discovery. Ongoing research aims to elucidate its full pharmacological potential and address existing challenges, paving the way for future clinical applications.
1350989-24-0 (5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole) 関連製品
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 2230253-82-2(PKI-166 (hydrochloride))
- 14906-59-3(4-Cyanopyridine N-oxide)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)




